ADC Aggregation and DAR Achievability
The vc-MMAE linker-payload platform is known for its hydrophobicity, which can promote ADC aggregation and limit the achievable DAR to approximately 4 for conventional interchain disulfide conjugation [1]. In a comparative study using trastuzumab as a model antibody, an ADC conjugated with Mc-VC-PAB-MMAE via interchain disulfide bonds exhibited a DAR of 4.1 and aggregation of 1.2% by size-exclusion chromatography (SEC) [2]. A related ADC with a more hydrophilic, proprietary linker (LD343) conjugated to MMAE achieved a DAR of 8 with high homogeneity and markedly improved hydrophilicity, enabling a ~4-fold increase in tolerated drug load in a rat tolerability study compared to the conventional vedotin-based ADC [1]. This underscores that while Bi-Mc-VC-PAB-MMAE provides a stable, well-characterized baseline for ADC construction, its use at higher DARs (>4) with standard conjugation methods risks increased aggregation and altered pharmacokinetics [3].
| Evidence Dimension | ADC aggregation and DAR |
|---|---|
| Target Compound Data | DAR: 4.1; SEC aggregation: 1.2% (for ADC with Mc-VC-PAB-MMAE conjugated via interchain disulfide bonds) |
| Comparator Or Baseline | LD343-based ADC (hydrophilic linker): DAR 8 with high homogeneity and ~4-fold increase in tolerated drug load vs. vedotin |
| Quantified Difference | ~4-fold increase in tolerated drug load for the more hydrophilic LD343 linker at DAR 8 compared to conventional vedotin (vc-PAB-MMAE) platform |
| Conditions | In vitro HIC-HPLC and SEC-HPLC analysis; in vivo rat tolerability study with tool mAbs. |
Why This Matters
This data informs procurement decisions for ADC development programs by quantifying the performance limitations of the standard vc-PAB-MMAE platform and highlighting the need for careful formulation or alternative conjugation strategies when higher DAR is required.
- [1] Liu, H., et al. (2023). 1407 Expanding the therapeutic index of MMAE-based antibody-drug conjugates (ADCs) with a novel linker system (LD343). Journal for ImmunoTherapy of Cancer, 11(Suppl 1), A1565. View Source
- [2] PMC11513888. Table 2. Summary of the ADCs. View Source
- [3] Khera, E., et al. (2025). PK/PD of Positively Charged ADC in Mice. Pharmaceutics, 17(3), 377. View Source
